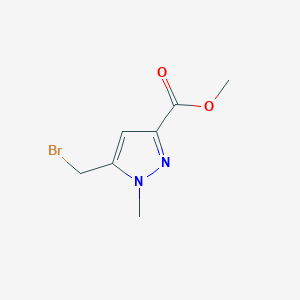

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

描述

属性

IUPAC Name |

methyl 5-(bromomethyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUITOYPHIBAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154379 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878744-22-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878744-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

- Reagents and Conditions: Diethyl butynedioate (10 g, 58.8 mmol) is dissolved in diethyl ether (100 mL) and cooled to -10 °C.

- A 40% aqueous methylhydrazine solution (6.78 g, 58.8 mmol) is added dropwise while maintaining temperature below 0 °C to control exothermicity.

- After addition, the mixture is stirred at -5 °C for 30 minutes, precipitating a white solid.

- The solid is filtered, washed with diethyl ether, and dried under reduced pressure.

- The intermediate is then heated at 100 °C for 30 minutes in an oil bath to complete cyclization.

- Final vacuum drying yields the ethyl ester intermediate with a 76.0% isolated yield.

Bromination to form 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

- Reagents and Conditions: The hydroxy ester (4.5 g, 26.5 mmol) is dissolved in acetonitrile.

- Tribromooxyphosphorus (38 g, 132.5 mmol) is added, and the mixture is refluxed for 15 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is cooled and slowly poured into precooled saturated sodium carbonate solution to quench.

- The product is isolated by filtration, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

- The product is obtained as a solid with a yield of 55.9%.

Hydrolysis to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

- Reagents and Conditions: The ethyl ester (23.2 g, 0.1 mol) is dissolved in ethanol (150 mL).

- A 10% sodium hydroxide aqueous solution (100 mL) is added, and the mixture is stirred at room temperature for 2 hours.

- After completion, ethanol is removed under vacuum.

- The aqueous phase is acidified to pH 9 with 2N hydrochloric acid.

- Extraction with ethyl acetate, drying, and evaporation yields the carboxylic acid in 93.2% yield.

Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

- Reagents and Conditions: The carboxylic acid is dissolved in dimethylformamide (DMF).

- Tert-butyl alcohol and azido dimethyl phosphate are added.

- The reaction mixture is heated to 100 °C and stirred until completion.

- After cooling, water and ethyl acetate are added for extraction.

- The organic layer is dried and purified by column chromatography to afford the carbamate derivative.

Final Hydrolysis to 5-Bromo-1-methyl-1H-pyrazol-3-amine

- Reagents and Conditions: The carbamate is dissolved in dichloromethane containing 50% trifluoroacetic acid.

- The mixture is stirred at room temperature to cleave the carbamate protecting group.

- After reaction completion, the mixture is concentrated under vacuum.

- Saturated sodium carbonate solution is added to neutralize.

- Extraction with ethyl acetate and drying yields the amine product.

- Comparative Data Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation/Cyclization | Diethyl butynedioate, methylhydrazine, diethyl ether, -10 to 100 °C | 76.0 | Controlled cooling to manage exotherm |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile, reflux 15 h | 55.9 | Requires long reflux, careful quench |

| 3 | Hydrolysis | NaOH 10% in ethanol, room temp, 2 h | 93.2 | High yield, mild conditions |

| 4 | Substitution | Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C | Not specified | Purification by chromatography needed |

| 5 | Deprotection/Hydrolysis | Trifluoroacetic acid, dichloromethane, RT | Not specified | Efficient cleavage of carbamate group |

- Research Findings and Process Considerations

- The synthetic route avoids highly toxic reagents, favoring safer alternatives such as tribromooxyphosphorus over elemental bromine.

- Temperature control during condensation and bromination steps is critical to maximize yield and prevent side reactions.

- The use of azido dimethyl phosphate and tert-butyl alcohol in DMF allows for efficient carbamate formation, facilitating subsequent amine generation.

- Hydrolysis steps are straightforward, conducted under mild conditions with high isolated yields.

- The overall process is amenable to scale-up due to the availability of raw materials and operational simplicity.

- Purification primarily relies on standard extraction and chromatography techniques, ensuring product purity suitable for further application.

- Conclusion

The preparation of 5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester and related derivatives involves a well-defined multi-step synthesis starting from diethyl butynedioate and methylhydrazine. Key transformations include condensation, bromination, hydrolysis, substitution, and deprotection reactions. The described methods provide a balance of efficiency, safety, and scalability, supported by detailed reaction conditions and yields. This comprehensive synthetic strategy enables access to this valuable heterocyclic compound for pharmaceutical and chemical research applications.

化学反应分析

Types of Reactions

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazole derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

科学研究应用

Antitumor Activity

One of the primary applications of 5-bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is as an intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K plays a crucial role in cell growth and metabolism, making its inhibitors potential candidates for antitumor therapies. Research indicates that compounds derived from this pyrazole derivative can effectively inhibit tumor cell growth by targeting specific pathways involved in cancer progression .

Inflammatory Conditions

The compound also serves as a precursor for synthesizing release-activated calcium channel (CARC) inhibitors. These inhibitors are being investigated for their therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and asthma. The modulation of calcium channels through these compounds offers a promising approach to managing inflammatory responses .

The biological activity of this compound has been documented in various studies. It exhibits properties that may lead to skin irritation and respiratory tract irritation upon exposure, necessitating careful handling in laboratory settings .

Toxicological Profile

| Hazard Classification | Description |

|---|---|

| Serious Eye Damage | Causes serious eye damage (Category 1) |

| Skin Irritation | Causes skin irritation (Category 2) |

| Respiratory Irritation | May cause respiratory tract irritation (Category 3) |

This profile underscores the importance of adhering to safety protocols when working with this compound.

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis route for this compound highlighted a simplified method that reduced costs and improved yields. The researchers utilized readily available raw materials and minimized the use of toxic reagents, which is crucial for large-scale applications in pharmaceutical manufacturing .

Case Study: Biological Evaluation

Another research effort evaluated the biological activity of derivatives synthesized from this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, indicating its potential as a lead compound for further development into antitumor agents .

作用机制

The mechanism of action of 5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the pyrazole ring towards nucleophilic attack.

相似化合物的比较

Pharmacological Potential

- Anti-Inflammatory Activity: Pyrazole derivatives with methylsulfanyl groups (e.g., ) exhibit notable anti-inflammatory activity in rodent models, suggesting that bromomethyl-substituted analogs could be optimized for similar applications .

- Steric Effects: The triisopropylphenyl group in ’s compound significantly reduces membrane permeability due to steric bulk, limiting its bioavailability compared to the more compact bromomethyl derivative .

Physical Properties

- Solubility: The amino-substituted compound () has higher aqueous solubility (pKa ~1.74) due to its basic NH₂ group, whereas the bromomethyl derivative is likely more lipophilic .

- Stability: Brominated pyrazoles require storage in dark, inert conditions (2–8°C) to prevent degradation, unlike stable triisopropylphenyl derivatives .

生物活性

5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS Number: 878744-22-0) is a synthetic compound belonging to the pyrazole family, characterized by a bromomethyl group and a carboxylate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

The molecular formula of this compound is with a molecular weight of 233.06 g/mol. The compound is classified as corrosive and should be handled with care, stored at temperatures between 2-7°C for stability .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| CAS Number | 878744-22-0 |

| Appearance | Solid |

| Hazard Classification | Corrosive |

Antimicrobial Properties

Research has indicated that compounds within the pyrazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, SAR (Structure-Activity Relationship) analyses reveal that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. The presence of the bromomethyl group is hypothesized to play a crucial role in increasing the compound's reactivity and interaction with biological targets, potentially leading to apoptosis in cancer cells .

Case Study 1: Antiviral Activity

In a study evaluating antiviral agents, compounds similar to this compound were tested for their ability to inhibit viral replication. Results indicated that specific derivatives could inhibit over 50% of viral replication at concentrations around 50 µM, suggesting potential applications in antiviral drug development .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrazole derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MIC) in the range of 46.9–93.7 µg/mL against multi-drug resistant bacterial strains. This highlights the potential of such compounds as alternatives in antibiotic therapy .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies utilizing molecular dynamics simulations have provided insights into how these interactions occur at the molecular level, emphasizing the importance of structural features such as the bromomethyl group in enhancing binding affinity .

Comparative Analysis

When compared to other pyrazole derivatives, such as 1-Methyl-3-pyrazolecarboxylic acid methyl ester, it was observed that the presence of halogen substituents like bromine significantly enhances biological activity due to increased electrophilicity and reactivity towards nucleophiles within biological systems .

常见问题

Q. What are the established synthetic routes for 5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, and what intermediates are critical for yield optimization?

The synthesis typically involves a multi-step sequence:

- Step 1 : Condensation of a substituted hydrazine derivative (e.g., methylhydrazine) with a β-ketoester to form the pyrazole ring. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is synthesized via cyclization with hydrazine hydrate .

- Step 2 : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to introduce the bromomethyl group.

- Key intermediates : The 1-methylpyrazole-3-carboxylate precursor and the brominated intermediate must be rigorously purified via recrystallization (e.g., using diisopropyl ether/ethanol mixtures) to avoid side reactions .

Q. How can intermediates and final products be effectively characterized to confirm structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity of bromination and esterification. For example, pyrazole protons typically resonate at δ 6.6–7.8 ppm, while methyl ester groups appear at δ 3.8–4.2 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC (≥95% purity thresholds) ensures purity, especially for brominated by-products .

Q. What safety protocols are recommended for handling brominated pyrazole derivatives during synthesis?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic fumes (e.g., HBr) during reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during bromomethylation?

- Temperature Control : Low temperatures (0–5°C) reduce radical side reactions during NBS-mediated bromination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance regioselectivity. Evidence from pyridopyrazole bromination shows that solvent polarity directly impacts reaction kinetics .

- Catalytic Additives : AIBN (azobisisobutyronitrile) as a radical initiator improves yield (≥80%) but requires careful quenching to prevent over-bromination .

Q. How should researchers address contradictions in reported bromination efficiencies across similar pyrazole derivatives?

- Case Study : Compare bromination of 1-methylpyrazole-3-carboxylate (this compound) vs. 5-phenyl analogues. Steric hindrance from the phenyl group in the latter reduces bromination efficiency (yields drop from 85% to 60%) .

- Mitigation Strategy : Use bulky directing groups (e.g., benzyl) or microwave-assisted synthesis to enhance reactivity .

Q. What advanced techniques resolve stereochemical ambiguities in pyrazole derivatives?

- X-ray Crystallography : Single-crystal analysis (e.g., for methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-triazole-4-carboxylate) confirms spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

- Dynamic NMR : Detects rotational barriers in ester groups, which influence conformational stability .

Q. How can by-products from esterification or bromination be systematically identified and quantified?

- LC-MS/MS : Identifies trace impurities (e.g., debrominated products or ester hydrolysis derivatives) at ppm levels.

- Isotopic Labeling : ¹⁸O-labeled esters track hydrolysis pathways under acidic/basic conditions .

- Theoretical Calculations : DFT simulations predict reactive sites and by-product formation, validated against experimental GC-MS data .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for methyl esters under basic conditions?

- Example : Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate shows stability in neutral buffers but hydrolyzes rapidly at pH >10. Discrepancies arise from varying buffer compositions (e.g., phosphate vs. carbonate) .

- Resolution : Standardize hydrolysis assays using controlled pH (e.g., 7.4 for physiological studies) and inert buffers (e.g., Tris-HCl) .

Q. How do divergent ecological toxicity profiles for similar brominated pyrazoles impact risk assessment?

- Gaps in Data : While ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is classified as non-hazardous , brominated analogues lack ecotoxicity data (e.g., LC50 for aquatic organisms) .

- Recommendation : Apply read-across models using data from structurally related brominated aromatics (e.g., 5-bromoindoles) until compound-specific studies are available .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。